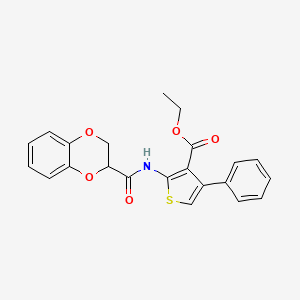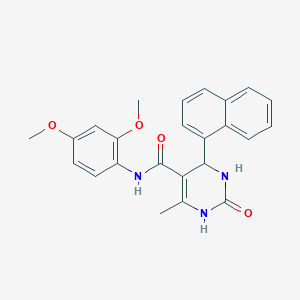![molecular formula C17H22N4S2 B3963445 9-(Tert-butyl)-3-methyl-5-(methylsulfanyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-C]pyrimidine](/img/structure/B3963445.png)
9-(Tert-butyl)-3-methyl-5-(methylsulfanyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-C]pyrimidine
Overview
Description
9-(Tert-butyl)-3-methyl-5-(methylsulfanyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-C]pyrimidine is a complex heterocyclic compound It features a unique structure that combines a benzothiophene ring with a triazolopyrimidine core, making it an interesting subject for various scientific studies
Preparation Methods
The synthesis of 9-(Tert-butyl)-3-methyl-5-(methylsulfanyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-C]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Ring: This step involves the cyclization of a suitable precursor, such as a substituted phenylthiourea, under acidic conditions.
Introduction of the Triazolopyrimidine Core: This is achieved by reacting the benzothiophene derivative with a triazole precursor under controlled conditions.
Functional Group Modifications: The final steps involve introducing the tert-butyl, methyl, and methylsulfanyl groups through various substitution reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
9-(Tert-butyl)-3-methyl-5-(methylsulfanyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-C]pyrimidine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the triazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various substituents onto the benzothiophene or triazolopyrimidine rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s properties.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activity makes it a candidate for drug discovery, particularly in developing new antimicrobial, anticancer, and anti-inflammatory agents.
Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique electronic or optical properties, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 9-(Tert-butyl)-3-methyl-5-(methylsulfanyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-C]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the compound’s application. The pathways involved often include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis. The exact mechanism can vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives and benzothiophene-based molecules. These compounds share structural similarities but may differ in their functional groups and biological activities. For example:
Triazolopyrimidine Derivatives: These compounds often exhibit similar biological activities, such as antimicrobial or anticancer properties, but their efficacy and specificity can vary based on their substituents.
Benzothiophene-Based Molecules: These compounds are known for their electronic properties and are used in materials science for applications like organic semiconductors.
The uniqueness of 9-(Tert-butyl)-3-methyl-5-(methylsulfanyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-C]pyrimidine lies in its combined structural features, which confer a distinct set of chemical and biological properties that can be fine-tuned for specific applications.
Properties
IUPAC Name |
13-tert-butyl-5-methyl-7-methylsulfanyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4S2/c1-9-19-20-14-13-11-7-6-10(17(2,3)4)8-12(11)23-15(13)18-16(22-5)21(9)14/h10H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWLYPCFSGDYNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C(=NC3=C2C4=C(S3)CC(CC4)C(C)(C)C)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


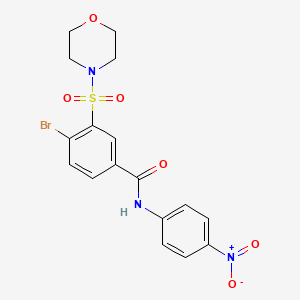
![6-AMINO-4-{3-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B3963367.png)
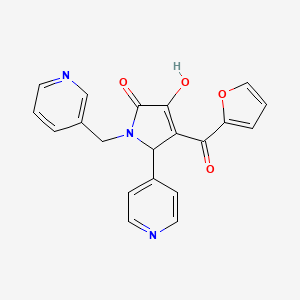
![5-[(4-iodophenyl)sulfamoyl]-2-methylbenzamide](/img/structure/B3963375.png)
![4-ACETYL-3-HYDROXY-5-(4-NITROPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B3963381.png)
![2-[4-(benzyloxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B3963382.png)
![5-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-1,3-phenylene diacetate](/img/structure/B3963398.png)
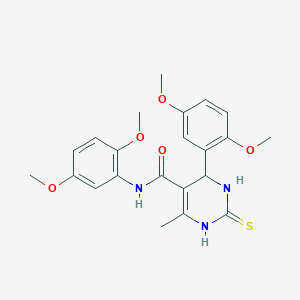
![N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B3963417.png)
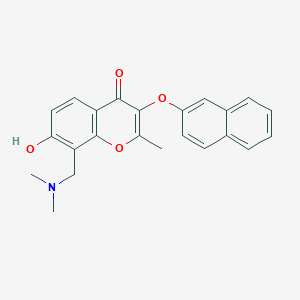
![N-(4-METHOXYPHENYL)-N-(7-METHYL-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE](/img/structure/B3963423.png)
![ethyl [hydroxy(4-nitrophenyl)methyl]phenylphosphinate](/img/structure/B3963428.png)
